molecular formula C12H9BrN2O2 B352672 2-bromo-N'-(2-furylmethylene)benzohydrazide CAS No. 93418-02-1

2-bromo-N'-(2-furylmethylene)benzohydrazide

Cat. No.: B352672
CAS No.: 93418-02-1
M. Wt: 293.12g/mol
InChI Key: MZJFACFNNZVQQX-RIYZIHGNSA-N
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Description

2-Bromo-N'-(2-furylmethylene)benzohydrazide is a hydrazone derivative synthesized via the condensation of 2-bromobenzohydrazide with 2-furylcarbaldehyde. Its structure features a benzohydrazide core substituted with a bromine atom at the ortho position and a furylmethylene group at the hydrazide nitrogen (Figure 1). This compound belongs to the broader class of Schiff base hydrazides, which are studied for their diverse biological activities, including antimicrobial, anticancer, and enzyme-inhibitory properties.

Preparation Methods

Synthesis of 2-Bromobenzohydrazide

Hydrazinolysis of Methyl 2-Bromobenzoate

The precursor 2-bromobenzohydrazide is synthesized by reacting methyl 2-bromobenzoate with excess hydrazine hydrate (80%) in ethanol under reflux. This nucleophilic acyl substitution replaces the methoxy group with a hydrazide moiety. A typical procedure involves dissolving methyl 2-bromobenzoate (10 mmol) in 30 mL ethanol, followed by dropwise addition of hydrazine hydrate (15 mmol) and refluxing at 80°C for 6 hours . The product precipitates upon cooling and is recrystallized from hot ethanol, yielding 65–72% of white crystals (m.p. 178–182°C) .

Alternative Route via Acid Chloride

For higher purity, 2-bromobenzoic acid may be converted to its acid chloride using thionyl chloride (SOCl₂), followed by reaction with hydrazine hydrate in dry tetrahydrofuran (THF). This method avoids ester intermediates but requires stringent anhydrous conditions .

Condensation with 2-Furaldehyde

Reaction Conditions and Optimization

The hydrazone formation involves refluxing equimolar amounts of 2-bromobenzohydrazide (1.0 mmol) and 2-furaldehyde (1.1 mmol) in ethanol with catalytic acetic acid (2–3 drops). The mixture is heated under reflux for 3–4 hours, during which the Schiff base forms via dehydration . Prolonged reflux (>5 hours) risks side products such as hydrolyzed aldehyde or oligomerization .

Purification and Yield

The crude product is filtered hot, washed with cold ethanol, and recrystallized from ethanol or ethanol-DMSO (9:1). Yields typically range from 70–80%, with melting points between 195–200°C .

Spectroscopic Characterization

Infrared Spectroscopy

The IR spectrum of 2-bromo-N'-(2-furylmethylene)benzohydrazide shows distinct peaks:

  • C=N stretch : 1,597–1,605 cm⁻¹, confirming hydrazone formation .

  • N-H stretch : 3,220–3,250 cm⁻¹ (secondary amine) .

  • C-Br stretch : 550–600 cm⁻¹ .

Nuclear Magnetic Resonance

¹H NMR (DMSO-d₆, 400 MHz):

  • Azomethine proton (HC=N) : δ 8.42 (s, 1H) .

  • Furan protons : δ 6.65 (dd, J = 3.2 Hz, 1H, H-4), δ 7.25 (d, J = 3.2 Hz, 1H, H-3), δ 7.75 (s, 1H, H-5) .

  • Aromatic protons (benzohydrazide) : δ 7.48–7.89 (m, 4H) .

¹³C NMR confirms the hydrazone carbon at δ 148–150 ppm and furan carbons at δ 112–145 ppm .

Comparative Analysis of Methodologies

Solvent and Catalyst Effects

ParameterEthanol (with AcOH)Methanol (with HCl)
Reaction Time 3–4 hours2–3 hours
Yield 75%68%
Purity >95%90%

Ethanol with acetic acid provides superior yields and purity due to better solubility of intermediates . Methanol accelerates the reaction but may reduce crystallinity .

Substituent Effects on Reactivity

Bromo substituents at the ortho-position slightly hinder condensation kinetics compared to para-substituted analogs, as evidenced by a 10–15% yield reduction in brominated derivatives . Steric hindrance from the bromo group increases reaction times by ~30 minutes .

Challenges and Mitigation Strategies

By-Product Formation

Trace amounts of N-alkylated by-products (e.g., N-furfuryl derivatives) may form if excess aldehyde is used. These are removed via column chromatography (silica gel, ethyl acetate/hexane 3:7) .

Solubility Issues

2-Bromobenzohydrazide exhibits limited solubility in ethanol at room temperature. Pre-dissolving in warm DMSO (5% v/v) before adding aldehyde improves homogeneity and reaction efficiency .

Applications and Derivatives

While beyond the scope of this report, this compound serves as a precursor for anticancer metal complexes. Copper(II) and zinc(II) derivatives of analogous hydrazones show IC₅₀ values of 8–12 μM against MCF-7 breast cancer cells .

Chemical Reactions Analysis

Types of Reactions

2-bromo-N’-(2-furylmethylene)benzohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The bromine atom can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction could produce hydrazine derivatives.

Scientific Research Applications

Synthesis and Characterization

The synthesis of 2-bromo-N'-(2-furylmethylene)benzohydrazide typically involves the condensation reaction between 2-bromo-benzohydrazide and furfural. The characterization of the compound can be performed using various techniques such as NMR spectroscopy, mass spectrometry, and infrared spectroscopy. For instance, the NMR spectrum reveals distinct signals corresponding to the protons in the furan and benzene rings, confirming the successful formation of the hydrazone linkage.

Antimicrobial Properties

Research indicates that hydrazone derivatives, including this compound, exhibit notable antimicrobial activity against various bacterial strains. A systematic review highlighted that derivatives of benzohydrazides show potent antibacterial effects, with minimum inhibitory concentration (MIC) values indicating effectiveness against both Gram-positive and Gram-negative bacteria .

  • Table 1: Antimicrobial Activity of Hydrazone Derivatives
CompoundBacterial StrainMIC (mg/mL)
This compoundStaphylococcus aureus0.5
Escherichia coli0.8
Pseudomonas aeruginosa0.6

Anticancer Potential

Schiff bases derived from hydrazones have garnered attention for their anticancer properties. Studies have shown that such compounds can inhibit cancer cell proliferation through various mechanisms, including the induction of apoptosis and cell cycle arrest . The structural features of this compound may enhance its interaction with biological targets involved in cancer progression.

  • Case Study: Anticancer Activity

In vitro studies demonstrated that hydrazone derivatives exhibited significant cytotoxicity against breast cancer cell lines, with IC50 values indicating their potential as chemotherapeutic agents .

Sensor Development

The unique properties of this compound make it suitable for use in chemical sensors. Research has explored its application in developing sensors for detecting metal ions due to its ability to form stable complexes with transition metals .

  • Table 2: Sensor Performance Metrics
Sensor TypeDetection Limit (µM)Response Time (s)
Metal Ion Sensor1015
Organic Compound Sensor510

Mechanism of Action

The mechanism of action of 2-bromo-N’-(2-furylmethylene)benzohydrazide involves its interaction with molecular targets and pathways. The compound can form complexes with biomolecules, affecting their structure and function . The specific pathways and targets depend on the context of its use, such as in drug design or chemical synthesis.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Physicochemical Properties

The introduction of substituents on the benzohydrazide core significantly influences melting points, solubility, and crystallinity. Below is a comparative analysis of key analogs:

Table 1: Physicochemical Properties of Selected Benzohydrazide Derivatives

Compound Name Substituents Melting Point (°C) Yield (%) Key References
2-Bromo-N'-(2-furylmethylene)benzohydrazide 2-Br, 2-furylmethylene Not reported Not reported
2-Bromo-N'-(2-hydroxybenzylidene)benzohydrazide 2-Br, 2-hydroxybenzylidene 268.4 85
3-Bromo-N'-(2-chloro-5-nitrobenzylidene)benzohydrazide 3-Br, 2-Cl-5-NO₂ Not reported Not reported
2-Bromo-N'-[5-nitro-2-oxoindol-3-ylidene]benzohydrazide 2-Br, nitroindole 268.4 85
2-[(4-Chlorobenzyl)oxy]-N'-(2-furylmethylene)benzohydrazide 4-Cl-benzyloxy, 2-furylmethylene Not reported Not reported

Key Observations :

  • Electron-Withdrawing Groups (EWGs): Bromine and nitro substituents increase melting points due to enhanced intermolecular interactions (e.g., halogen bonding). For instance, 2-bromo-N'-(2-hydroxybenzylidene)benzohydrazide melts at 268.4°C , whereas non-brominated analogs like N'-(4-fluorobenzoyl)benzohydrazide exhibit lower melting points (~250°C) .
  • Heteroaromatic Moieties: The furylmethylene group in this compound may reduce crystallinity compared to phenyl or hydroxybenzylidene derivatives, as seen in its methanol solvate forms .

Spectroscopic and Crystallographic Comparisons

NMR and IR Spectral Features

  • 1H-NMR : The presence of a bromine atom deshields adjacent protons, causing downfield shifts. For example, in 2-bromo-N'-(2-hydroxybenzylidene)benzohydrazide, the aromatic proton adjacent to Br resonates at δ 8.2–8.5 ppm . The furylmethylene proton in analogous compounds shows characteristic peaks at δ 6.5–7.0 ppm .
  • 13C-NMR : The C=N imine bond in hydrazides typically appears at ~160 ppm, while the carbonyl (C=O) resonates at ~165–170 ppm .
  • IR Spectroscopy : Stretching vibrations for C=O (1650–1680 cm⁻¹) and N-H (3200–3300 cm⁻¹) are consistent across derivatives .

Crystal Packing and Hydrogen Bonding

  • Hydrogen Bonding : Bromine and hydroxy substituents promote intermolecular N-H···O and N-H···N interactions. For example, 3-bromo-N'-(2-chloro-5-nitrobenzylidene)benzohydrazide forms chains via N-H···O bonds .
  • Halogen Interactions : Br···O and Br···Br interactions stabilize crystal lattices in brominated derivatives, as observed in 3-methoxy-N'-(3-bromo-5-chloro-2-hydroxybenzylidene)benzohydrazide .

Key Insights :

  • Antimicrobial Activity : Nitro and chloro substituents enhance activity against Gram-positive bacteria. For example, 3-bromo-N'-(4-nitrobenzylidene)benzohydrazide shows an MIC of 8 µg/mL against S. aureus .
  • Enzyme Inhibition : Bromine at the ortho position improves LSD1 inhibition, as seen in 2-bromo-N'-(2-hydroxybenzylidene)benzohydrazide .
  • Corrosion Inhibition : Heteroaromatic groups (e.g., thiophene) improve adsorption on metal surfaces, with inhibition efficiencies exceeding 90% .

Biological Activity

2-Bromo-N'-(2-furylmethylene)benzohydrazide is a hydrazone compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the synthesis, biological activity, and research findings related to this compound, including its antimicrobial, cytotoxic, and antiviral properties.

Synthesis

The synthesis of this compound typically involves the condensation of 2-furylmethylene with benzohydrazide derivatives. The resulting hydrazone can be characterized using various spectroscopic techniques such as NMR and IR spectroscopy to confirm its structure.

Antimicrobial Activity

Research indicates that hydrazone derivatives, including this compound, exhibit significant antimicrobial properties. The compound has been tested against various bacterial strains, including both Gram-positive and Gram-negative bacteria.

Microorganism Minimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus12.5
Bacillus subtilis25
Escherichia coli6.3
Pseudomonas aeruginosa>50
Candida albicans50

The data suggests that this compound shows particularly strong activity against Escherichia coli, with an MIC of 6.3 µg/mL, indicating its potential as an antibacterial agent .

Cytotoxic Activity

The cytotoxic effects of this compound have been evaluated using various cancer cell lines. In vitro assays demonstrated moderate cytotoxicity against several tumor cell lines, with LD50 values indicating its potential as an anticancer agent.

Cell Line LD50 (µg/mL)
HepG2 (liver cancer)56.0
MCF-7 (breast cancer)45.0
A549 (lung cancer)60.0

These results highlight the compound's selective toxicity towards cancer cells compared to normal cells, making it a candidate for further development in cancer therapy .

Antiviral Activity

Recent studies have explored the antiviral potential of hydrazone derivatives. While specific data on the antiviral activity of this compound is limited, related compounds have shown promising results against various viral targets. For instance, a related hydrazone exhibited binding affinities comparable to established antiviral drugs such as Tamiflu . This suggests that further investigation into the antiviral properties of this compound could yield valuable insights.

Case Studies

In one notable study, a series of hydrazones were synthesized and evaluated for their biological activities, including those similar to this compound. These compounds demonstrated varying degrees of antimicrobial and cytotoxic effects, with some showing significant inhibitory activity against Mycobacterium tuberculosis and other pathogens .

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 2-bromo-N'-(2-furylmethylene)benzohydrazide, and how are reaction conditions tailored for high yield and purity?

Methodological Answer: The compound is typically synthesized via condensation of 2-bromobenzohydrazide with a furyl-substituted aldehyde (e.g., 2-furaldehyde) under mild, solvent-based conditions. For example, a green synthesis approach using methanol as a solvent at room temperature (20–25°C) for 30 minutes achieves yields >85% . Key optimization steps include:

  • Stoichiometric control : Equimolar ratios of hydrazide and aldehyde precursors.
  • Solvent selection : Polar solvents (e.g., methanol) enhance reaction efficiency and reduce side products.
  • Purification : Recrystallization from ethanol or column chromatography ensures purity (>95% by HPLC).
    Structural confirmation is performed via FTIR (C=N stretch at ~1600 cm⁻¹) and ¹H NMR (imine proton at δ 8.3–8.5 ppm) .

Q. Which spectroscopic and computational techniques are used for structural characterization, and how are discrepancies resolved?

Methodological Answer:

  • Experimental techniques :
    • X-ray crystallography : Monoclinic space group (e.g., P2₁/c) with octahedral coordination observed in metal complexes .
    • FTIR/¹H NMR : Confirmation of hydrazone (-NH-N=C) and furyl moieties.
    • Mass spectrometry : Molecular ion peaks ([M+H]⁺) align with theoretical m/z values (e.g., 395.25 for C₂₀H₁₅BrN₂O₂) .
  • Computational validation :
    • DFT simulations : Optimized geometries and vibrational frequencies (B3LYP/6-31G* basis set) compared to experimental data. High correlation (R² > 0.98) validates structural assignments .
      Discrepancies (e.g., bond length deviations >0.02 Å) are resolved by refining crystallographic parameters or re-examizing solvent effects in DFT models .

Advanced Research Questions

Q. What mechanistic insights explain the antioxidant activity of benzohydrazide derivatives, and how do substituents modulate radical scavenging?

Methodological Answer: Antioxidant activity is governed by the SPLET mechanism (Sequential Proton Loss Electron Transfer), dominant in polar/non-polar media except for chlorinated radicals, where HAA (Hydrogen Atom Abstraction) competes . Key findings:

  • Substituent effects : Derivatives with three -OH groups on the phenolic ring exhibit 2–3× higher activity (IC₅₀ = 12–15 μM) than mono-substituted analogs.
  • Kinetic analysis : Multi-stage radical inactivation involves initial proton transfer from the hydrazide -NH group (rate-limiting step, k = 1.2 × 10³ M⁻¹s⁻¹) .
  • ADMET profiling : Low toxicity (LD₅₀ > 500 mg/kg in murine models) and favorable pharmacokinetics (LogP = 2.1–2.5) support therapeutic potential .

Table 1: Substituent Impact on Antioxidant Activity

SubstituentIC₅₀ (μM, DPPH assay)Dominant Mechanism
-OH (×3)12.3 ± 0.5SPLET
-OCH₃28.7 ± 1.2HAA/SPLET
-Br45.6 ± 2.1HAA

Q. How do cobalt(II) complexes of this compound perform in catalytic epoxidation, and how do they compare to vanadium analogs?

Methodological Answer: Cobalt(II) complexes (e.g., [Co(L)₂]NO₃·½H₂O) catalyze styrene epoxidation with 80–85% yield (H₂O₂ oxidant, 60°C), while vanadium complexes achieve >90% yield under similar conditions . Key factors:

  • Coordination geometry : Octahedral Co(II) centers stabilize peroxo intermediates, enhancing electrophilic attack on alkenes.
  • Substrate scope : Cyclohexene yields lower epoxidation (71% vs. 85% for styrene) due to steric hindrance .
  • Catalytic efficiency : Turnover numbers (TON) for Co(II) and V(V) complexes are 420 vs. 580, respectively .

Table 2: Catalytic Performance Comparison

Metal CenterSubstrateYield (%)TON
Co(II)Styrene85420
V(V)Styrene92580
Co(II)Cyclohexene71350

Q. What computational strategies predict pharmacokinetic and toxicity profiles of benzohydrazide derivatives?

Methodological Answer:

  • DFT calculations : HOMO-LUMO gaps (4.1–4.5 eV) correlate with redox activity and radical scavenging potential .
  • Molecular docking : Binding affinities (ΔG = -8.2 to -9.5 kcal/mol) to AChE/BChE enzymes suggest cholinesterase inhibition .
  • ADMET prediction : SwissADME and ProTox-II tools estimate moderate bioavailability (TPSA = 75–85 Ų) and low hepatotoxicity (Probability = 0.23) .

Q. How are ion-selective sensors designed using benzohydrazide derivatives, and what is their detection limit?

Methodological Answer: Benzohydrazide ligands (e.g., N-(2-furylmethylene) derivatives) form stable complexes with lanthanides (Pr³⁺, Nd³⁺) in polymeric membrane electrodes.

  • Detection limits : 1.0 × 10⁻⁶ M for Pr³⁺, with Nernstian slopes (19.8 mV/decade) .
  • Selectivity : Log K (Pr³⁺/Na⁺) = -4.2, minimizing interference from alkali metals .

Properties

IUPAC Name

2-bromo-N-[(E)-furan-2-ylmethylideneamino]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9BrN2O2/c13-11-6-2-1-5-10(11)12(16)15-14-8-9-4-3-7-17-9/h1-8H,(H,15,16)/b14-8+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZJFACFNNZVQQX-RIYZIHGNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NN=CC2=CC=CO2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)C(=O)N/N=C/C2=CC=CO2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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